molecular formula C7H3BrF3NO2 B1266206 5-Bromo-2-nitrobenzotrifluoride CAS No. 344-38-7

5-Bromo-2-nitrobenzotrifluoride

Cat. No.: B1266206
CAS No.: 344-38-7
M. Wt: 270 g/mol
InChI Key: ZHLYHEDQTJZYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-nitrobenzotrifluoride is an organic compound with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.003. It is a derivative of benzotrifluoride, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-2-nitrobenzotrifluoride is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

Safety measures for handling 5-Bromo-2-nitrobenzotrifluoride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitrobenzotrifluoride typically involves the bromination of 2-nitrobenzotrifluoride. One common method includes the use of bromine and a brominating agent such as trichloroisocyanuric acid in a solvent like tetrachloromethane or chloroform. The reaction is carried out under photolysis conditions, with the mixture being stirred and heated in an oil bath under fluorescent light irradiation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically filtered through a silica gel pad, washed with aqueous sodium sulfite, dried over sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzotrifluoride largely depends on its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions make the compound a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-nitrobenzotrifluoride
  • 2-Chloro-5-nitrobenzotrifluoride
  • 2-Bromo-1-fluoro-4-nitrobenzene

Uniqueness

5-Bromo-2-nitrobenzotrifluoride is unique due to the presence of both bromine and nitro groups on the benzene ring, which provides distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

IUPAC Name

4-bromo-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLYHEDQTJZYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187970
Record name 5-Bromo-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-38-7
Record name 5-Bromo-2-nitrobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-nitrobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-nitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-nitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-nitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-nitrobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-nitrobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-nitrobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.